2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester
Overview
Description
2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The compound, being a boronic ester, serves as an organoboron reagent in this reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers its organic group to a metal (like palladium in the Suzuki-Miyaura reaction) . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler ones . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters like this compound are generally stable and readily prepared . They are also known to undergo protodeboronation, a process that can influence their bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of protodeboronation, a reaction that boronic esters like this compound can undergo . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and the presence of other chemicals .
Preparation Methods
The synthesis of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the process is usually carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Scientific Research Applications
2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and electronic materials.
Biological Research: It is employed in the synthesis of biologically active molecules and probes for studying biological processes.
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester include:
Phenylboronic acid, pinacol ester: Used in similar coupling reactions but lacks the fluoro and methoxycarbonyl substituents.
4-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester: Similar structure but with a chloro substituent instead of a methyl group.
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester: Lacks the methyl group, which may affect its reactivity and selectivity in certain reactions.
These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
methyl 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-9-7-10(13(18)19-6)8-11(12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERUCWWZSIWHIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118318 | |
Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096330-13-9 | |
Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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